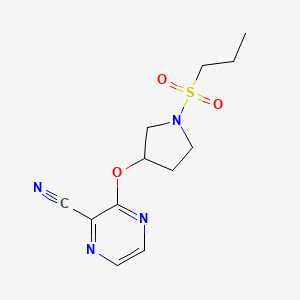
3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound features a pyrrolidine ring, a pyrazine ring, and a propylsulfonyl group, making it a valuable material for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine derivatives: Compounds with a pyrazine ring, such as pyrazine-2-carbonitrile and pyrazine-2-carboxamide.
Uniqueness
3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
The compound 3-((1-(Propylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034283-05-9) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The molecular structure of this compound is characterized by the presence of a pyrazine ring, a pyrrolidine moiety, and a propylsulfonyl group. The compound's molecular formula is C13H16N4O2S, with a molecular weight of 296.35 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 296.35 g/mol |
| CAS Number | 2034283-05-9 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonamide group suggests potential inhibitory effects on certain enzymes, similar to other sulfonamide derivatives known for their antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that compounds with a pyrazine core often exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine have shown efficacy against various bacterial strains and fungi . The specific compound under discussion has not been extensively studied in published literature; however, its structural analogs have demonstrated promising results in similar assays.
Antitumor Activity
The structural features of this compound may confer antitumor properties. Compounds with pyrazine rings have been documented to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies
- Antimycobacterial Activity : A study on related pyrazine derivatives showed that modifications to the pyrazine core could enhance activity against Mycobacterium tuberculosis. While direct data on the target compound is lacking, the potential for similar efficacy exists based on structural comparisons .
- Enzyme Inhibition : Sulfonamides are known for their role as enzyme inhibitors. For example, compounds like sulfadiazine have been effective against various bacterial infections by inhibiting dihydropteroate synthase . The target compound's sulfonamide group may provide similar inhibitory effects.
属性
IUPAC Name |
3-(1-propylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-2-7-20(17,18)16-6-3-10(9-16)19-12-11(8-13)14-4-5-15-12/h4-5,10H,2-3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRCUDLXKHSNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














